

# Best practices for long-term storage of viloxazine hydrochloride samples

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## Compound of Interest

Compound Name: Viloxazine Hydrochloride

Cat. No.: B134214

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## Technical Support Center: Viloxazine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **viloxazine hydrochloride** samples. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

### Frequently Asked Questions (FAQs)

**Q1: What are the recommended long-term storage conditions for solid viloxazine hydrochloride?**

For long-term stability of solid **viloxazine hydrochloride**, storage at -20°C is recommended, which can ensure stability for at least four years.<sup>[1]</sup> Another recommendation for long-term storage is at a temperature between 2-8°C in the dark.<sup>[2]</sup>

**Q2: How should I store viloxazine hydrochloride solutions?**

Stock solutions of **viloxazine hydrochloride** can be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.<sup>[3][4]</sup> It is not recommended to store aqueous solutions for more than one day.<sup>[1]</sup>

**Q3: My viloxazine hydrochloride powder has changed from white to beige. Is it still usable?**

The acceptable color for **viloxazine hydrochloride** powder is white to beige.<sup>[2]</sup> A slight color change within this range may not indicate degradation. However, it is crucial to verify the purity and integrity of the sample using a validated analytical method, such as HPLC, before use.

Q4: I observe unexpected peaks in my HPLC chromatogram after storing my **viloxazine hydrochloride** sample. What could be the cause?

Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products. **Viloxazine hydrochloride** is known to degrade under certain conditions, including exposure to acid, base, oxidizing agents, and heat.<sup>[5][6][7][8][9][10]</sup> Refer to the troubleshooting guide below for steps to identify the source of degradation.

Q5: What are the known degradation pathways for **viloxazine hydrochloride**?

Forced degradation studies have shown that **viloxazine hydrochloride** is susceptible to degradation through hydrolysis (acidic and alkaline conditions), oxidation, and reduction.<sup>[5][7][8]</sup> The major degradation pathways can involve modifications to the morpholine ring and the ethoxyphenoxy moiety.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Change in physical appearance (e.g., significant color change, clumping)	Exposure to moisture, light, or inappropriate temperatures.	Discard the sample and use a fresh one that has been stored under the recommended conditions.
Unexpected peaks in HPLC analysis	Sample degradation due to improper storage or handling.	1. Confirm that the analytical method is performing correctly by running a fresh, validated standard. 2. Review the storage history of the sample for any deviations from the recommended conditions. 3. Perform forced degradation studies on a fresh sample to generate potential degradation product markers for comparison.
Poor solubility of the sample	The sample may have degraded, or the incorrect solvent is being used.	Viloxazine hydrochloride is readily soluble in water. <sup>[11]</sup> It is slightly soluble in acetonitrile. <sup>[1]</sup> Ensure you are using an appropriate solvent. If solubility issues persist with a recommended solvent, it may be a sign of degradation.
Inconsistent analytical results between aliquots	Non-homogeneity of the sample or inconsistent storage of aliquots.	Ensure the bulk sample is homogeneous before aliquoting. Store all aliquots under identical, recommended conditions.

## Summary of Storage Conditions and Stability

Sample Type	Storage Temperature	Duration	Key Considerations
Solid	-20°C	≥ 4 years[1]	Store in a well-sealed container.
Solid	2-8°C	Long-term[2]	Protect from light.[2]
Solution (in solvent)	-80°C	6 months[3][4]	Sealed storage, away from moisture.[3][4]
Solution (in solvent)	-20°C	1 month[3][4]	Sealed storage, away from moisture.[3][4]
Aqueous Solution	Room Temperature	≤ 1 day[1]	Not recommended for long-term storage.[1]

## Summary of Forced Degradation Studies

Stress Condition	Reagent/Condition	Observed Degradation
Acid Hydrolysis	1N HCl	13.4% degradation[5][6]
Alkali Hydrolysis	1N NaOH	13.1% degradation[5]
Oxidation	30% Hydrogen Peroxide	14.9% degradation[5]
Reduction	30% Sodium Bisulphate	11.4% degradation[5]
Thermal	Solid drug exposed to heat	1.9% degradation[5]

## Experimental Protocols

### Protocol 1: Stability-Indicating RP-HPLC Method for Viloxazine Hydrochloride

This protocol is for the quantitative determination of **viloxazine hydrochloride** and the separation of its degradation products.

#### 1. Materials and Reagents:

- **Viloxazine Hydrochloride** Reference Standard

- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)

## 2. Chromatographic Conditions:

- Column: X-bridge phenyl, 250 x 4.6 mm, 5 µm[5]
- Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (60:40 v/v)[6]
- Flow Rate: 1.0 mL/min[5]
- Detector Wavelength: 221 nm[5]
- Column Temperature: Ambient

## 3. Preparation of Solutions:

- Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of **Viloxazine Hydrochloride** Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to the mark with the mobile phase.[5]
- Standard Working Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

## 4. Sample Preparation:

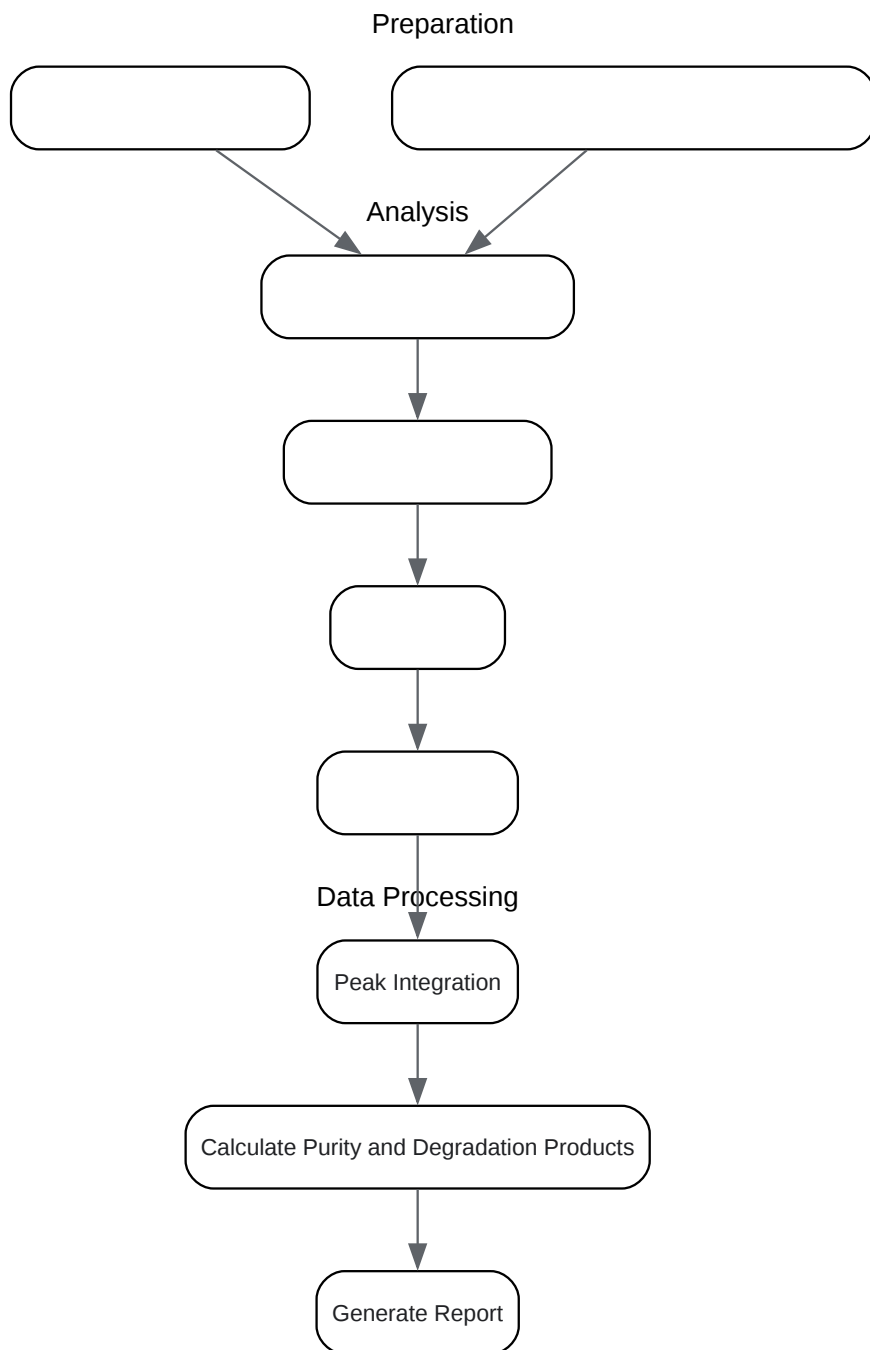
- Prepare a sample solution of **viloxazine hydrochloride** in the mobile phase at a concentration of approximately 50 µg/mL.

#### 5. Analysis Procedure:

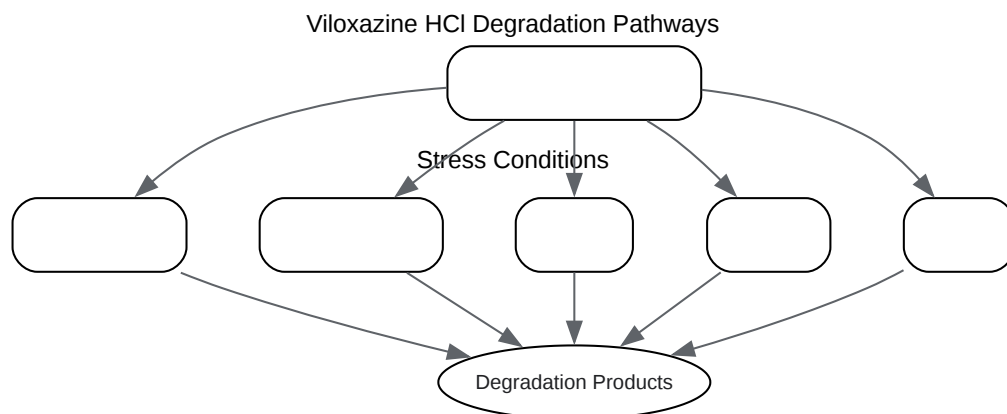
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject 10  $\mu$ L of the blank (mobile phase), followed by the Standard Working Solution six times to check for system suitability.
- Inject the sample solutions.
- Analyze the chromatograms for the peak area of viloxazine and any degradation products.

## Visualizations

## Experimental Workflow for Viloxazine HCl Stability Testing

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Caption: Workflow for HPLC-based stability analysis of **viloxazine hydrochloride**.



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Caption: Potential degradation pathways for **viloxazine hydrochloride** under stress.

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